molecular formula C17H11ClF3N3OS2 B2569197 2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 864919-34-6

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2569197
CAS RN: 864919-34-6
M. Wt: 429.86
InChI Key: ZXZXKISYMCFXSP-UHFFFAOYSA-N
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Description

The compound “2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have shown significant therapeutic potential and possess a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .

Scientific Research Applications

Structural Analysis and Intermolecular Interactions

  • The compound shows a 'V'-shaped molecular structure, as observed in similar compounds with thiadiazole and chlorophenyl components. Various intermolecular interactions, including hydrogen bonds and π-interactions, contribute to forming 3-D arrays, which can be significant in understanding the molecular arrangement and potential applications in material science (Boechat et al., 2011).

Pharmacological Evaluation and Structure-Activity Relationship (SAR)

  • Analog compounds of thiadiazole have been studied as glutaminase inhibitors. Some analogs maintain potency and present an opportunity for improving aqueous solubility, which is crucial for drug development (Shukla et al., 2012).

Potential as Antimicrobial Agents

  • Thiadiazole derivatives have shown moderate to good activity against gram-positive and gram-negative bacteria. QSAR studies suggest that structural and physicochemical parameters, such as hydrophobicity or steric bulk character, significantly influence their antibacterial efficacy (Desai et al., 2008).

Cytotoxic Activity in Cancer Research

  • Sulfonamide derivatives, including those with thiadiazole structures, have been synthesized and shown significant anticancer activity against breast and colon cancer cell lines. These findings highlight the potential of thiadiazole compounds in cancer treatment research (Ghorab et al., 2015).

Synthesis and Antimicrobial Evaluation

  • Various thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activity. This includes studies against bacterial strains like Escherichia coli and fungal strains such as Aspergillus niger, indicating their broad-spectrum antimicrobial potential (Nafeesa et al., 2017).

Molecular Structure and Crystallography

  • Studies on similar compounds provide insights into the crystallographic structure, which is essential for understanding the physicochemical properties and potential applications in material science and pharmaceuticals (Ismailova et al., 2014).

Vibrational Spectroscopic Analysis

  • The vibrational spectroscopic signatures of compounds with thiadiazole and chlorophenyl structures have been studied, providing valuable information for material characterization and potential pharmaceutical applications (Jenepha Mary et al., 2022).

Mechanism of Action

The mechanism of action of thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3OS2/c18-12-7-3-1-5-10(12)15-23-16(27-24-15)26-9-14(25)22-13-8-4-2-6-11(13)17(19,20)21/h1-8H,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZXKISYMCFXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

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